4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide
Description
This compound features a piperidine-1-carboxamide core with two key substituents:
- 4-{[(3-Methylpyridin-2-yl)oxy]methyl}: A pyridine ring substituted with a methyl group at the 3-position and an ether-linked methyl group.
- N-[(Oxolan-2-yl)methyl]: A tetrahydrofuran (oxolane) ring connected via a methylene group to the carboxamide nitrogen.
Properties
IUPAC Name |
4-[(3-methylpyridin-2-yl)oxymethyl]-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-14-4-2-8-19-17(14)24-13-15-6-9-21(10-7-15)18(22)20-12-16-5-3-11-23-16/h2,4,8,15-16H,3,5-7,9-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCRSHQNCFHTPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide typically involves multiple steps, including:
Initial formation of the pyridine ether: : Reacting 3-methyl-2-pyridinol with an appropriate halomethyl piperidine derivative under basic conditions to form the pyridine ether linkage.
Piperidine carboxamide formation: : This step may involve reacting the intermediate with oxolan-2-ylmethylamine and forming the carboxamide under mild heating and in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial synthesis methods would likely emphasize efficiency and scalability. This includes optimizing solvent use, reaction conditions like temperature and pressure, and utilizing continuous flow chemistry for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound may undergo oxidation reactions particularly at the methyl group of the pyridine ring.
Reduction: : The carboxamide moiety may participate in reduction reactions.
Substitution: : The compound could undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidizing agents: : Like KMnO₄ (potassium permanganate) or CrO₃ (chromium trioxide).
Reducing agents: : Such as LiAlH₄ (lithium aluminum hydride) or NaBH₄ (sodium borohydride).
Substitution conditions: : Involving bases or acids to facilitate nucleophilic attack.
Major Products
The products will depend on the specific conditions and reagents used. Oxidative products could include hydroxylated derivatives, while reduction might yield amines from the carboxamide.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its ability to interact with various biological targets:
- Antimicrobial Activity : Studies have shown that derivatives of piperidine compounds exhibit potent antibacterial and antifungal properties. For instance, compounds similar to 4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide have demonstrated efficacy against strains like Staphylococcus aureus and Escherichia coli .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways. Similar compounds have been evaluated for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological macromolecules:
- Binding Interactions : The presence of the pyridine ring allows for π–π stacking interactions with aromatic residues in proteins, while the oxolane group can form hydrogen bonds with amino acid side chains. This dual interaction mechanism enhances the compound's potential as a lead molecule in drug design .
Synthesis of Novel Compounds
The compound serves as a building block in the synthesis of more complex molecules:
- Synthetic Versatility : Its structure allows for modifications that can lead to new derivatives with enhanced biological activities. For example, researchers have synthesized new piperidine derivatives through nucleophilic substitution reactions involving this compound .
Specialty Chemicals
The unique chemical structure of this compound makes it suitable for use in producing specialty chemicals:
- Chemical Intermediates : The compound can act as an intermediate in the synthesis of agrochemicals and pharmaceuticals, where specific functional groups are required for activity.
Material Science
In material science, compounds similar to this one are explored for their properties in developing new materials:
- Polymerization Processes : The reactive functional groups can be utilized in polymerization reactions to create new polymeric materials with desired mechanical and thermal properties.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Prabhakar G et al. (2024) | Antimicrobial Activity | Identified piperidine derivatives showing significant antibacterial effects against S. aureus and E. coli. |
| MDPI Article (2023) | Enzyme Inhibition | Demonstrated inhibition of COX and LOX enzymes by related piperidine compounds through molecular docking studies. |
Mechanism of Action
The compound's mechanism of action involves interacting with specific molecular targets:
Molecular Targets: : Potentially targets receptors or enzymes with an affinity for its structure.
Pathways Involved: : Could modulate biochemical pathways involving signal transduction or metabolic processes.
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
Pharmacological and Physicochemical Insights
Solubility and Bioavailability: The oxolane group in the target compound enhances solubility compared to purely aromatic analogs (e.g., biphenyl derivatives in ). This contrasts with BIBN4096BS, where high lipophilicity (logP ~4.5–5.0) may limit oral bioavailability .
Receptor Binding and Selectivity: BIBN4096BS and MK0974 are validated CGRP receptor antagonists, suggesting the target compound’s piperidine-carboxamide scaffold may share this activity. However, the absence of a quinazolinyl (BIBN4096BS) or imidazopyridinone (MK0974) group could reduce off-target effects . The benzimidazolone derivative () inhibits 8-oxoguanine DNA glycosylase, highlighting how minor structural changes (e.g., heterocyclic substituents) redirect activity to enzymatic targets .
Synthetic Accessibility: The target compound’s oxolanylmethyl group likely requires alkylation or Mitsunobu reactions, while the pyridinyl ether may involve nucleophilic substitution. This contrasts with the multi-step synthesis of BIBN4096BS, which incorporates bromophenol and quinazolinyl groups .
Key Research Findings and Implications
- Solubility vs. Potency Trade-offs : The oxolane group addresses a common limitation in piperidine-carboxamide derivatives, where high lipophilicity (e.g., biphenyl analogs in ) compromises aqueous solubility.
- Metabolic Stability : The absence of labile groups (e.g., trifluoromethyl in MK0974) may reduce hepatic clearance, extending half-life compared to fluorinated analogs .
Biological Activity
The compound 4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide is a synthetic organic molecule with potential biological activities. Its structural features suggest it may interact with various biological targets, influencing cellular processes and pathways. This article reviews the biological activity of this compound based on available literature, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of a piperidine ring substituted with an oxolan moiety and a methylpyridine group. The presence of these functional groups is significant as they can contribute to the compound's lipophilicity, solubility, and ability to penetrate biological membranes.
The biological activity of this compound is primarily attributed to its interaction with specific protein targets, which may include enzymes and receptors involved in metabolic pathways. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the oxolan ring may form hydrogen bonds with amino acid side chains. These interactions can modulate enzyme activity or receptor signaling, leading to various pharmacological effects.
Biological Activities
-
Antimicrobial Activity
- Preliminary studies indicate that derivatives of piperidine compounds exhibit antimicrobial properties against various pathogens. The specific activity of this compound against bacteria or fungi remains to be fully characterized.
-
Cytotoxicity
- Research has shown that compounds with similar structures can induce cytotoxic effects in cancer cell lines. The cytotoxicity profile of this compound should be evaluated through assays such as MTT or LDH release assays.
-
Neuroprotective Effects
- Some studies suggest that piperidine derivatives may offer neuroprotective benefits by scavenging free radicals and reducing oxidative stress in neuronal cells. The specific neuroprotective mechanisms of this compound require further investigation.
Case Study 1: Antimicrobial Screening
A recent study screened several piperidine derivatives for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the piperidine structure enhanced antibacterial potency, suggesting that this compound could be a candidate for further development in antimicrobial therapies .
Case Study 2: Cytotoxicity Evaluation
In vitro cytotoxicity assays were performed on various cancer cell lines (e.g., HeLa, MCF-7) using similar piperidine-based compounds. Results showed that the introduction of an oxolan group significantly increased cytotoxic effects compared to compounds lacking this feature . This suggests that the compound may possess potential as an anticancer agent.
Comparative Analysis
Q & A
Basic: What methodologies are recommended for optimizing the synthesis of 4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide?
Answer:
- Stepwise Synthesis : Begin with functionalization of the piperidine backbone, followed by coupling of the 3-methylpyridinyloxy and oxolane-methyl moieties. Use palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, as demonstrated in analogous piperidine carboxamide syntheses .
- Reaction Conditions : Optimize solvent polarity (e.g., DMF or toluene) and inert atmosphere (N₂/Ar) to minimize side reactions. Temperature control (60–100°C) is critical for regioselectivity .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .
Basic: How can the structural integrity of this compound be validated post-synthesis?
Answer:
- Spectroscopic Techniques :
- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups at 3-methylpyridine and oxolane rings) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .
- Crystallography : If single crystals are obtained, X-ray diffraction can resolve bond angles and stereochemistry .
Advanced: How might researchers resolve contradictions in reported biological activity across studies?
Answer:
- Assay Standardization : Replicate assays under controlled conditions (e.g., pH, temperature, cell lines) to isolate variables. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase inhibition assays .
- Structural Analog Analysis : Compare activity of derivatives (e.g., replacing oxolane with tetrahydrofuran or modifying the piperidine carboxamide group) to identify critical pharmacophores .
- Meta-Analysis : Use computational tools (e.g., molecular docking) to reconcile conflicting data by modeling ligand-target interactions .
Advanced: What experimental strategies are recommended for elucidating the compound’s mechanism of action?
Answer:
- Target Identification :
- Pathway Analysis : Use RNA-seq or phosphoproteomics to map downstream effects in treated cells .
- In Vivo Models : Test efficacy in zebrafish or murine models for neurological or metabolic disorders, given structural similarity to CNS-active piperidines .
Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Answer:
- ADME Prediction :
- LogP Calculation : Use software like Schrödinger’s QikProp to predict lipophilicity and blood-brain barrier penetration .
- Metabolic Stability : Simulate CYP450 metabolism (e.g., CYP3A4/2D6) to identify labile sites for deuteration or fluorination .
- Molecular Dynamics (MD) : Model ligand-receptor binding over 100-ns simulations to assess conformational stability and residence time .
- QSAR : Develop quantitative structure-activity relationships using analogs with modified oxolane or pyridine groups .
Basic: What safety protocols are critical during handling and storage?
Answer:
- Handling : Use fume hoods, nitrile gloves, and PPE due to acute toxicity risks (Category 4 for oral/dermal/inhalation) .
- Storage : Store at –20°C under inert gas (Ar) to prevent hydrolysis of the carboxamide group .
- Waste Disposal : Neutralize with 10% NaOH solution before incineration to avoid environmental release .
Advanced: How can stability studies inform formulation development?
Answer:
- Forced Degradation : Expose the compound to heat (40–80°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via UPLC-MS to identify vulnerable sites (e.g., oxolane ring oxidation) .
- Excipient Compatibility : Test with common stabilizers (e.g., mannitol, PVP) in lyophilized formulations .
- pH Stability : Assess solubility and degradation in buffers (pH 1–10) to guide oral or intravenous delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
